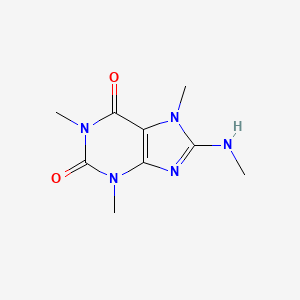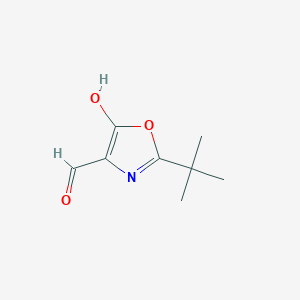
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a tert-butyl group and a hydroxymethylene group attached to the oxazole ring
Preparation Methods
The synthesis of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a base to form the oxazole ring. The hydroxymethylene group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to maximize yield and purity.
Chemical Reactions Analysis
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydroxylated or deoxygenated products.
Substitution: The tert-butyl and hydroxymethylene groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be compared with other similar compounds, such as:
2-(tert-Butyl)-4-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a hydroxymethylene group.
2-(tert-Butyl)-4-ethoxymethylene-oxazol-5(4H)-one: Contains an ethoxymethylene group instead of a hydroxymethylene group.
2-(tert-Butyl)-4-(chloromethylene)oxazol-5(4H)-one: Contains a chloromethylene group instead of a hydroxymethylene group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3 |
InChI Key |
LBLBNDMZQJWEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


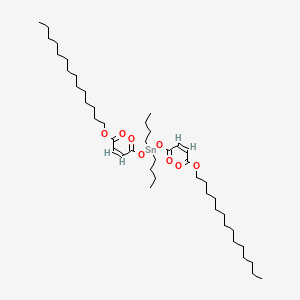

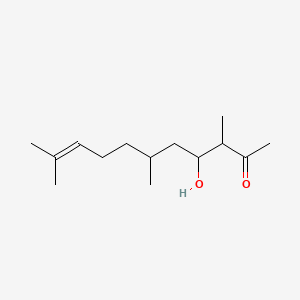
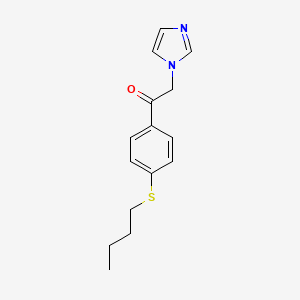
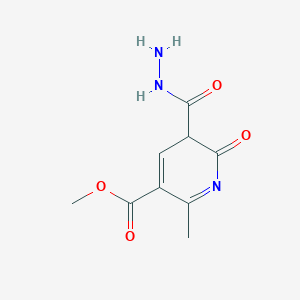

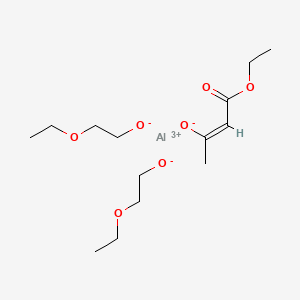
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
